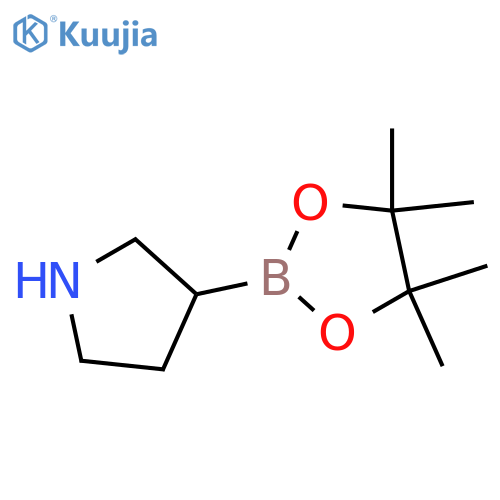

Cas no 2223009-03-6 (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine)

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine

-

- インチ: 1S/C10H20BNO2/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h8,12H,5-7H2,1-4H3

- InChIKey: JYEJFUIULVBNAN-UHFFFAOYSA-N

- SMILES: N1CCC(B2OC(C)(C)C(C)(C)O2)C1

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551055-250mg |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |

2223009-03-6 | 98% | 250mg |

¥12482 | 2023-04-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551055-1g |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |

2223009-03-6 | 98% | 1g |

¥19206 | 2023-04-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551055-500mg |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |

2223009-03-6 | 98% | 500mg |

¥19204 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0692-500MG |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |

2223009-03-6 | 95% | 500MG |

¥ 6,402.00 | 2023-04-07 | |

| Enamine | EN300-183836-1.0g |

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |

2223009-03-6 | 1g |

$289.0 | 2023-06-01 | ||

| Enamine | EN300-183836-0.5g |

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |

2223009-03-6 | 0.5g |

$277.0 | 2023-09-19 | ||

| Enamine | EN300-183836-0.05g |

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |

2223009-03-6 | 0.05g |

$243.0 | 2023-09-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0692-250MG |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |

2223009-03-6 | 95% | 250MG |

¥ 3,841.00 | 2023-04-07 | |

| Enamine | EN300-183836-10.0g |

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |

2223009-03-6 | 10g |

$1527.0 | 2023-06-01 | ||

| Enamine | EN300-183836-0.25g |

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |

2223009-03-6 | 0.25g |

$266.0 | 2023-09-19 |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine 関連文献

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidineに関する追加情報

Introduction to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (CAS No. 2223009-03-6)

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (CAS No. 2223009-03-6) is a versatile compound that has gained significant attention in the fields of organic synthesis and medicinal chemistry. This compound is a boronic ester derivative of pyrrolidine, a five-membered heterocyclic amine. The unique structure of this compound makes it an attractive building block for the synthesis of complex molecules with diverse biological activities.

The boronic ester functionality in 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine is particularly valuable due to its reactivity in Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of biologically active compounds and pharmaceuticals. The presence of the pyrrolidine ring provides additional structural diversity and potential for functionalization, making this compound a valuable intermediate in the development of new drugs and therapeutic agents.

Recent research has highlighted the importance of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine in various applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel antiviral agents. The researchers utilized the compound to create a series of derivatives with enhanced antiviral activity against several RNA viruses. This work underscores the potential of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine as a key intermediate in drug discovery efforts targeting viral infections.

In another study published in Organic Letters, scientists explored the use of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine in the synthesis of small molecules for cancer therapy. The compound was used to develop novel inhibitors of specific kinases involved in cancer cell proliferation and survival. The resulting compounds showed promising activity in vitro and in animal models, suggesting their potential as lead candidates for further development.

The synthetic versatility of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine is further exemplified by its application in the synthesis of complex natural products. A recent publication in Angewandte Chemie International Edition described the use of this compound as a key intermediate in the total synthesis of a marine natural product with potent anti-inflammatory properties. The researchers highlighted the efficiency and selectivity of the Suzuki-Miyaura coupling reaction using this boronic ester derivative.

Beyond its applications in drug discovery and natural product synthesis, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine has also been investigated for its potential as a ligand in catalytic processes. A study published in Chemical Science explored the use of this compound as a ligand for palladium-catalyzed cross-coupling reactions. The results showed that the ligand significantly improved the yield and selectivity of these reactions under mild conditions.

The safety profile and handling considerations for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine are important aspects to consider when working with this compound. It is generally handled under standard laboratory conditions with appropriate personal protective equipment (PPE). The compound should be stored at room temperature away from moisture and strong oxidizing agents to maintain its stability and reactivity.

In conclusion, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y l)pyrrolidine (CAS No. 2223009-03-6) is a highly valuable compound with a wide range of applications in organic synthesis and medicinal chemistry. Its unique structure and reactivity make it an essential building block for the development of new drugs and therapeutic agents. Ongoing research continues to uncover new possibilities for this compound across various fields of chemistry and biology.

2223009-03-6 (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine) Related Products

- 1038334-93-8(4-amino-4-(3,4-dimethylphenyl)butanoic acid)

- 2445784-34-7(3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid)

- 1796722-56-9(1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid)

- 1995645-89-0(5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal)

- 393565-04-3(N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide)

- 1465754-53-3(3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo-)

- 2228498-61-9(2-(1-phenylcyclopropoxy)ethan-1-amine)

- 1525881-10-0(2-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid)

- 2411338-00-4((2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide)

- 1009410-64-3(N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide)